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Compound of Interest

Compound Name: YL-365

Cat. No.: B15135287

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of YL-365, a potent
and selective GPR34 antagonist, against other potential biological targets. The data presented
herein is supported by experimental evidence to inform researchers on the selectivity of this
compound.

Abstract

YL-365 has been identified as a highly potent and selective antagonist for the G protein-
coupled receptor 34 (GPR34), with an IC50 value of 17 nM. Extensive cross-reactivity studies
have demonstrated its high specificity for GPR34, with negligible activity against a broad range
of other GPCRs and protein kinases. This high selectivity minimizes the potential for off-target
effects, making YL-365 a valuable tool for studying GPR34-mediated signaling and a promising
candidate for therapeutic development, particularly in the context of neuropathic pain.[1]

Cross-Reactivity Data

To assess the selectivity of YL-365, comprehensive screening was performed against a panel
of other G protein-coupled receptors and a large panel of human protein kinases. The results,
as published by Xia et al. (2023), indicate a very low potential for off-target activity.[1]

GPR34 Antagonist Activity
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Compound Target IC50 (nM)

YL-365 GPR34 17

GPCR Cross-Reactivity Panel

A broad panel of GPCRs was tested to determine the selectivity of YL-365. The compound did
not exhibit any significant agonist or antagonist activity against the tested receptors.

Compound Target Panel Activity Observed Reference

YL-365 Selected GPCR Panel  No significant activity [1]

Kinase Selectivity Profile

YL-365 was profiled against a panel of 378 human protein kinases to assess its potential for
off-target kinase inhibition. The compound demonstrated no significant inhibitory effect on this
extensive panel.[1]

Compound Target Panel Activity Observed Reference
378 Human Protein No significant

YL-365 ) o [1]
Kinases inhibitory effect

Experimental Protocols

The following sections describe the general methodologies employed in the cross-reactivity
studies of YL-365.

GPCR Selectivity Assay (General Protocol)

GPCR cross-reactivity is typically assessed using cell-based functional assays that measure
receptor activation or inhibition. A common method involves the use of cell lines engineered to
express the target GPCR and a reporter system, such as a calcium flux assay or a cCAMP
assay.

e Cell Culture: Cells expressing the GPCR of interest are cultured to an appropriate density.
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Compound Incubation: The cells are incubated with varying concentrations of the test
compound (e.g., YL-365).

Agonist Stimulation: For antagonist testing, a known agonist for the target GPCR is added to
stimulate a response.

Signal Detection: The cellular response (e.g., changes in intracellular calcium or cAMP
levels) is measured using a plate reader.

Data Analysis: The data is analyzed to determine the IC50 (for antagonists) or EC50 (for
agonists) values. A lack of response indicates no significant activity at the tested
concentrations.

Kinase Selectivity Profiling (General Protocol)

Kinase selectivity is commonly evaluated using in vitro enzymatic assays. These assays

measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific

kinase.

Assay Preparation: A reaction mixture containing the kinase, a specific substrate (peptide or
protein), and ATP is prepared in a multi-well plate.

Compound Addition: The test compound (e.g., YL-365) is added to the wells at various
concentrations.

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the amount of phosphorylated substrate is
quantified. This can be done using various methods, such as radiometric assays (measuring
the incorporation of radioactive phosphate) or fluorescence-based assays.

Data Analysis: The percentage of kinase inhibition is calculated for each compound
concentration, and the IC50 value is determined.

Visualizations
GPR34 Signaling Pathway and YL-365 Inhibition
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Caption: GPR34 signaling and the inhibitory action of YL-365.
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Caption: Workflow for assessing the cross-reactivity of YL-365.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [YL-365: A Comparative Analysis of Cross-Reactivity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15135287#cross-reactivity-studies-of-yl-365]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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